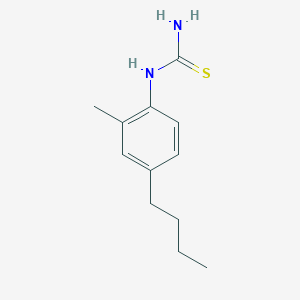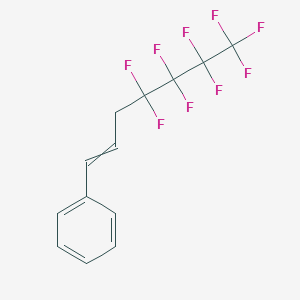
(4,4,5,5,6,6,7,7,7-Nonafluorohept-1-en-1-yl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4,4,5,5,6,6,7,7,7-Nonafluorohept-1-en-1-yl)benzene is a fluorinated organic compound characterized by the presence of a benzene ring attached to a nonafluoroheptenyl group. This compound is part of a broader class of perfluorinated compounds, which are known for their unique chemical properties, including high thermal stability, resistance to chemical reactions, and hydrophobicity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4,4,5,5,6,6,7,7,7-Nonafluorohept-1-en-1-yl)benzene typically involves the reaction of a benzene derivative with a fluorinated alkene. One common method is the addition of a nonafluoroheptenyl halide to a benzene ring under the presence of a catalyst. The reaction conditions often include:
Catalysts: Palladium or nickel-based catalysts.
Solvents: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Temperature: Elevated temperatures ranging from 80°C to 120°C.
Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of advanced purification techniques such as distillation and recrystallization ensures the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(4,4,5,5,6,6,7,7,7-Nonafluorohept-1-en-1-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst such as palladium on carbon.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring undergoes substitution with electrophiles like halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of partially or fully hydrogenated products.
Substitution: Formation of halogenated or nitro-substituted benzene derivatives.
Applications De Recherche Scientifique
(4,4,5,5,6,6,7,7,7-Nonafluorohept-1-en-1-yl)benzene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in bioimaging and as a probe in biological systems due to its unique fluorinated structure.
Medicine: Explored for its potential in drug delivery systems and as a component in pharmaceuticals.
Industry: Utilized in the production of specialty polymers, coatings, and surfactants due to its hydrophobic and oleophobic properties.
Mécanisme D'action
The mechanism of action of (4,4,5,5,6,6,7,7,7-Nonafluorohept-1-en-1-yl)benzene is largely dependent on its interaction with other molecules. The fluorinated chain imparts unique properties such as:
Hydrophobic Interactions: The compound can interact with hydrophobic regions of proteins or cell membranes.
Electrostatic Interactions: The presence of fluorine atoms can influence the electrostatic interactions with other molecules.
Molecular Targets and Pathways: The compound may target specific proteins or enzymes, altering their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Perfluorooctane: Another perfluorinated compound with similar hydrophobic properties.
Perfluorodecalin: Known for its use in oxygen transport and biomedical applications.
Perfluorobenzene: A simpler fluorinated benzene derivative with distinct chemical properties.
Uniqueness
(4,4,5,5,6,6,7,7,7-Nonafluorohept-1-en-1-yl)benzene stands out due to its specific structure, combining a benzene ring with a highly fluorinated alkene chain. This unique combination imparts both aromatic stability and the distinctive properties of perfluorinated compounds, making it valuable in various scientific and industrial applications.
Propriétés
Numéro CAS |
664326-37-8 |
|---|---|
Formule moléculaire |
C13H9F9 |
Poids moléculaire |
336.20 g/mol |
Nom IUPAC |
4,4,5,5,6,6,7,7,7-nonafluorohept-1-enylbenzene |
InChI |
InChI=1S/C13H9F9/c14-10(15,8-4-7-9-5-2-1-3-6-9)11(16,17)12(18,19)13(20,21)22/h1-7H,8H2 |
Clé InChI |
CHTMEBZUIXBKMA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C=CCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Guanidine, N-[[4-[(4-chlorophenyl)thio]phenyl]methyl]-N'-ethyl-](/img/structure/B12522598.png)
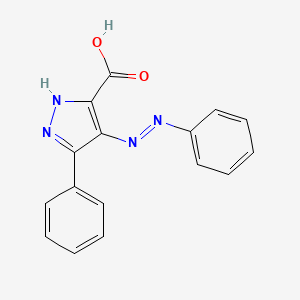

![1-[3-(4-Fluorophenyl)-2-methylprop-2-en-1-yl]piperazine](/img/structure/B12522623.png)
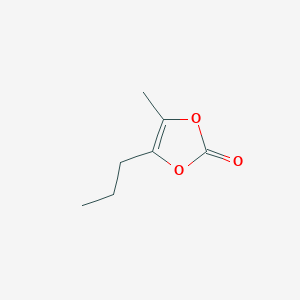
![(2R)-2-[(Phenylcarbamoyl)amino]-4-sulfobutanoic acid](/img/structure/B12522636.png)
![1-Propanesulfonic acid, 2-hydroxy-3-[[(phenylmethoxy)carbonyl]amino]-](/img/structure/B12522640.png)
![1H-Imidazol-2-amine, 4,5-dihydro-N-[4-[(4-nitrophenyl)thio]phenyl]-](/img/structure/B12522642.png)
![5-(But-1-en-1-yl)-2-[(3,4-difluorophenyl)ethynyl]-1,3-difluorobenzene](/img/structure/B12522644.png)
![2-[4-(Benzyloxy)phenyl]-5-(thiophen-2-yl)pyrimidine](/img/structure/B12522645.png)
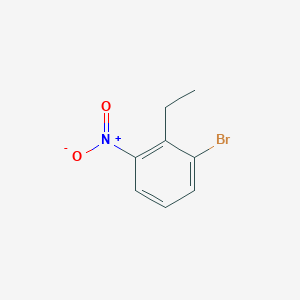
![2-[2,2-Dimethyl-5-(2-methylideneoct-3-en-1-yl)-1,3-dioxan-5-yl]ethan-1-ol](/img/structure/B12522668.png)
![[4-(Anthracen-9-YL)-3,5-bis(hexyloxy)phenyl]methanol](/img/structure/B12522672.png)
